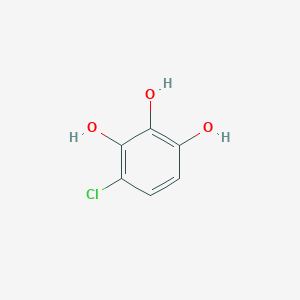
4-Chlorobenzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobenzene-1,2,3-triol is an aromatic compound derived from benzene, characterized by the presence of three hydroxyl groups and one chlorine atom attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzene-1,2,3-triol typically involves the chlorination of benzene derivatives followed by hydroxylation. One common method is the nucleophilic substitution reaction where chlorobenzene reacts with a concentrated sodium hydroxide solution at elevated temperatures, resulting in the formation of phenol derivatives .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes including chlorination and subsequent hydroxylation under controlled conditions to ensure high yield and purity. The specific conditions such as temperature, pressure, and catalysts used can vary depending on the desired scale and efficiency of production.
化学反应分析
Types of Reactions: 4-Chlorobenzene-1,2,3-triol undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom or hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of chlorobenzoquinone.
Reduction: Formation of chlorohydroquinone.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学研究应用
4-Chlorobenzene-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals
作用机制
The mechanism of action of 4-Chlorobenzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom can participate in electrophilic interactions, influencing the compound’s reactivity and biological activity .
相似化合物的比较
1,2,3-Trichlorobenzene: Similar in structure but with three chlorine atoms instead of hydroxyl groups.
4-Chlorophenol: Contains a single hydroxyl group and a chlorine atom.
1,2,4-Trichlorobenzene: Another isomer with different positions of chlorine atoms.
属性
CAS 编号 |
75562-89-9 |
|---|---|
分子式 |
C6H5ClO3 |
分子量 |
160.55 g/mol |
IUPAC 名称 |
4-chlorobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H5ClO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,8-10H |
InChI 键 |
ITZDUMVGQACOFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















